molecular formula C18H14ClN3O B2971328 N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide CAS No. 2178772-57-9

N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide

Cat. No.: B2971328
CAS No.: 2178772-57-9
M. Wt: 323.78
InChI Key: PNXVPKNQTPVFJD-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science. The presence of the chlorobenzamide group adds to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide typically involves the coupling of a bipyridine derivative with a chlorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated bipyridine with a boronic acid derivative of chlorobenzamide . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide, often employs large-scale coupling reactions using robust and scalable methods such as the Suzuki or Stille coupling reactions . These methods are favored for their high yields and the ability to produce large quantities of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide can be compared with other bipyridine derivatives such as:

The uniqueness of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide lies in its combined bipyridine and chlorobenzamide functionalities, which provide a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

3-chloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVPKNQTPVFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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